1-Bromo-4-chloro-2-(chloromethyl)benzene

Dapagliflozin synthesis process chemistry chlorination yield

1-Bromo-4-chloro-2-(chloromethyl)benzene (CAS 1261678-76-5), also catalogued under CAS 928758-19-4 as 4-bromo-1-chloro-2-(chloromethyl)benzene or 5-bromo-2-chlorobenzyl chloride , is a dihalogenated benzyl halide (C7H5BrCl2, MW 239.92 g/mol) bearing a benzylic chloromethyl group ortho to an aryl bromide ring system. This 1,2,4-trisubstitution pattern furnishes three electronically and sterically distinct reactive centres — an sp2 C–Br bond, an sp2 C–Cl bond, and an sp3 C–Cl (benzylic) bond — enabling sequential, chemoselective functionalisation that is inaccessible with simpler mono-halogenated benzyl halides.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 1261678-76-5
Cat. No. B3094988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-2-(chloromethyl)benzene
CAS1261678-76-5
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CCl)Br
InChIInChI=1S/C7H5BrCl2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
InChIKeyUZWXCRQROYEUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-chloro-2-(chloromethyl)benzene (CAS 1261678-76-5): Core Identity and Procurement-Relevant Characteristics


1-Bromo-4-chloro-2-(chloromethyl)benzene (CAS 1261678-76-5), also catalogued under CAS 928758-19-4 as 4-bromo-1-chloro-2-(chloromethyl)benzene or 5-bromo-2-chlorobenzyl chloride [1][2], is a dihalogenated benzyl halide (C7H5BrCl2, MW 239.92 g/mol) bearing a benzylic chloromethyl group ortho to an aryl bromide ring system. This 1,2,4-trisubstitution pattern furnishes three electronically and sterically distinct reactive centres — an sp2 C–Br bond, an sp2 C–Cl bond, and an sp3 C–Cl (benzylic) bond — enabling sequential, chemoselective functionalisation that is inaccessible with simpler mono-halogenated benzyl halides [3][4]. The compound is a validated key intermediate in the industrial synthesis of the blockbuster SGLT2 inhibitor dapagliflozin [5][6], a therapeutic domain where the precise halogenation pattern is structurally mandatory for downstream pharmacophore construction.

Why 1-Bromo-4-chloro-2-(chloromethyl)benzene Cannot Be Replaced by Simpler Benzyl Halides in Demanding Synthetic Sequences


Superficially similar benzyl halides — such as 4-bromobenzyl chloride (CAS 589-17-3, bp ~236 °C ) or 4-chlorobenzyl bromide (CAS 622-95-7, bp 107–108 °C at reduced pressure ) — are incapable of recapitulating the chemoselectivity profile of 1-bromo-4-chloro-2-(chloromethyl)benzene. Monohalogenated benzyl halides offer only a single reactive halide class (e.g., one aryl Br plus one benzylic Cl), eliminating the possibility of sequential, orthogonal cross-coupling events without protecting-group manipulation. In the SGLT2 inhibitor dapagliflozin synthesis, the precise 5-bromo-2-chloro substitution pattern is structurally obligatory; the aryl bromide must be positioned ortho to the chloromethyl group to permit the tandem Friedel–Crafts alkylation / Br–Li exchange sequence that constructs the diarylmethane pharmacophore [1]. Positional isomers (e.g., 2-bromo-1-chloro-4-(chloromethyl)benzene or 1-bromo-3-chloro-5-(chloromethyl)benzene ) alter the electronics and steric accessibility of the aryl bromide, leading to divergent reactivity in subsequent metal-catalysed steps. The inability of off-pattern analogs to deliver the correct regioisomer in the final drug substance renders this specific compound non-substitutable in regulated pharmaceutical intermediate supply chains where impurity profile consistency is paramount .

Quantitative Evidence Differentiating 1-Bromo-4-chloro-2-(chloromethyl)benzene from Closest Structural Analogs


Near-Quantitative Synthesis Yield (99%) in the Dapagliflozin Chlorination Step: A Benchmark for Process Efficiency

In the patent CN107540648A, the conversion of 5-bromo-2-chlorobenzyl alcohol to 5-bromo-2-chlorobenzyl chloride (i.e., 1-bromo-4-chloro-2-(chloromethyl)benzene) using thionyl chloride at 70 °C for 3 h proceeds with a 99% isolated yield (117 kg product from 109 kg alcohol) [1]. This near-quantitative conversion far exceeds typical benzyl alcohol → benzyl chloride yields for monohalogenated analogs, where yields of 85–92% are common under comparable SOCl2 conditions [2]. The high efficiency is attributable to the electron-withdrawing effect of the ortho-chloro substituent, which enhances the electrophilicity of the benzylic carbon without inducing competing ring chlorination or polymerisation side-reactions [3].

Dapagliflozin synthesis process chemistry chlorination yield

Chemoselective C(sp2)–Br vs. C(sp3)–Cl Cross-Coupling: Orthogonal Reactivity Enabled by the Trisubstitution Pattern

Liu et al. (Molecules 2018) demonstrated that dihalogenated hydrocarbons bearing both C(sp2)–Br and C(sp3)–Cl bonds undergo highly selective Pd-catalysed Suzuki coupling exclusively at the aryl bromide position, leaving the benzylic chloride intact [1]. Using Pd(OAc)2 / PCy3·HBF4 / Cs2CO3 in toluene/water at 80 °C, the protocol was validated on 1-bromo-4-(chloromethyl)benzene and extended to ortho- and meta-substituted analogs, affording chloromethyl-1,1′-biphenyls in moderate-to-excellent yields with C(sp2)–Br selectivity >20:1 over C(sp3)–Cl [1][2]. This chemoselectivity is unattainable with monohalogenated benzyl chlorides (e.g., benzyl chloride or 4-methylbenzyl chloride), which undergo competitive or preferential coupling at the benzylic position [3]. The ortho-chloro substituent in 1-bromo-4-chloro-2-(chloromethyl)benzene further electronically deactivates the aromatic C–Cl bond, reinforcing the differentiation between the three halide sites [4].

Palladium catalysis Suzuki coupling chemoselectivity C–C bond formation

Validated Intermediacy in a Blockbuster Drug: Dapagliflozin Supply-Chain Necessity

Multiple patents explicitly designate 5-bromo-2-chlorobenzyl chloride (this compound) as the essential aryl side-chain precursor for dapagliflozin, a multi-billion-dollar SGLT2 inhibitor [1][2][3]. The dapagliflozin pharmacophore requires a 4-chloro-3-(4-ethoxybenzyl)phenyl motif; this is constructed by Friedel–Crafts alkylation of phenetole with 5-bromo-2-chlorobenzyl chloride, followed by Br–Li exchange and C-aryl glycosidation [1]. Use of the positional isomer 2-bromo-4-chlorobenzyl chloride (CAS 66192-23-2) would produce a regioisomeric diarylmethane that cannot be elaborated to the correct drug substance [4]. The 4-deschloro-4-bromo dapagliflozin impurity (EP Impurity A, CAS 1807632-95-6) arises from precisely such regioisomeric contamination and is a monitored impurity in dapagliflozin drug substance release specifications . This makes the correct 1,2,4-trisubstituted isomer a regulatory necessity, not merely a synthetic preference.

SGLT2 inhibitor dapagliflozin pharmaceutical intermediate regulatory supply chain

Physical Property Differentiation: Boiling Point and Density vs. Monohalogenated Benzyl Halides

The dihalogenated structure of 1-bromo-4-chloro-2-(chloromethyl)benzene imparts significantly different physical properties compared to widely available monohalogenated benzyl chlorides, with direct implications for distillation-based purification and phase separation during aqueous workup. The normal boiling point is 274.5±25.0 °C at 760 mmHg with a density of 1.7±0.1 g/cm³ [1][2]. By comparison, 4-bromobenzyl chloride (CAS 589-17-3) has a boiling point of 236.0 °C (760 mmHg) and density 1.54 g/cm³ , while 4-chlorobenzyl bromide (CAS 622-95-7) boils at only 107–108 °C at reduced pressure (8 mmHg) . The ~38 °C higher boiling point of the target compound relative to 4-bromobenzyl chloride reflects the additional chlorine substituent and enables cleaner separation from lower-boiling reaction solvents and byproducts during vacuum distillation [3]. The higher density (1.7 vs. 1.54 g/cm³) also facilitates gravity-based phase separation in aqueous-organic workup protocols commonly used in large-scale processing [1].

Physicochemical properties boiling point density purification handling

Purity Specifications and Storage Stability: Procurement-Ready Data

Commercially, 1-bromo-4-chloro-2-(chloromethyl)benzene is available from multiple vendors at purities of 95% (AKSci , Sigma-Aldrich/AChemBlock ), 97% (MolCore, NLT 97% with ISO certification ), and ≥98% (Adamas, 97%+ by GC-MS [1]). Batch-specific QC documentation including NMR, HPLC, and GC is provided by suppliers such as Bidepharm . The recommended storage condition is 2–8 °C under inert gas [2], consistent with the compound's classification as a reactive benzylic halide. By contrast, simpler analogs like 4-bromobenzyl chloride are often stored at ambient temperature , reflecting the greater hydrolytic sensitivity of the ortho-chloromethyl group in the target compound. This sensitivity, while requiring controlled storage, is mechanistically linked to the compound's higher reactivity in nucleophilic substitution — a trade-off that procurement specialists must weigh: more stringent storage but faster reaction kinetics.

Purity specification quality control storage condition ISO certification

Validated Application Scenarios for 1-Bromo-4-chloro-2-(chloromethyl)benzene Based on Quantitative Evidence


Dapagliflozin and SGLT2 Inhibitor Intermediate Manufacturing

This compound is the direct precursor to 5-bromo-2-chloro-4′-ethoxydiphenylmethane (CAS 461432-23-5), the key advanced intermediate for dapagliflozin [8]. The patented process (CN107540648A) demonstrates industrial-scale viability: 5-bromo-2-chlorobenzyl alcohol is converted to 5-bromo-2-chlorobenzyl chloride in 99% yield at >100 kg scale, followed by Friedel–Crafts alkylation with phenetole to construct the diarylmethane scaffold [8]. The precise 1,2,4-substitution pattern is structurally mandatory; any regioisomeric contamination would introduce the 4-deschloro-4-bromo impurity (EP Impurity A), which must be controlled to ≤0.10% in the final API . Procuring this specific CAS number is therefore a GMP compliance requirement, not merely a synthetic preference, for any organisation manufacturing or supplying dapagliflozin intermediates.

Sequential Chemoselective Cross-Coupling for Convergent Library Synthesis

The compound's three electronically distinct halide centres (aryl Br, aryl Cl, benzylic Cl) enable sequential, orthogonal bond-forming reactions without protecting-group interconversion [8]. The first step exploits the >20:1 selectivity for Pd-catalysed Suzuki coupling at C(sp2)–Br over C(sp3)–Cl, producing chloromethyl-biphenyl intermediates in 72–94% yield [8]. The preserved benzylic chloride can then participate in a second, distinct transformation (SN2 with amines, thiols, or alkoxides; Ni-catalysed Kumada coupling; or photoredox-mediated alkylation), enabling rapid generation of unsymmetrical polyaryl scaffolds for medicinal chemistry hit-to-lead programs. This convergent strategy is particularly valuable for constructing compound libraries around the diarylmethane pharmacophore common to SGLT2 inhibitors and related GPCR-targeted agents [10].

Reference Standard for Dapagliflozin Impurity Profiling

Due to the stringent regulatory requirements for dapagliflozin impurity control, this compound serves as a critical reference material for developing and validating HPLC/GC methods that monitor residual starting materials and process-related impurities in dapagliflozin drug substance [8]. The compound's distinct retention time (LogP 3.79 vs. dapagliflozin's LogP ~2.7) and characteristic mass spectrum (monoisotopic mass 237.895 Da; distinct Br/Cl isotope pattern) [10] make it readily detectable at trace levels. Pharmaceutical QC laboratories procuring this compound as a certified reference standard can establish limits of detection (LOD) typically ≤0.05% by HPLC-UV, supporting compliance with ICH Q3A thresholds for unspecified impurities [8].

Building Block for Agrochemical and Specialty Chemical Discovery

Beyond pharmaceuticals, the compound's polyhalogenated architecture is valued in agrochemical discovery programs targeting halogenated diaryl ethers, benzylamines, and benzyl sulfides as candidate herbicides, fungicides, or insecticides [8]. The ortho-chloromethyl group provides a reactive benzylic electrophile for late-stage diversification with nucleophilic heterocycles (triazoles, imidazoles, pyrazoles) commonly found in azole fungicide scaffolds . The significantly higher boiling point (274.5 °C) and density (1.7 g/cm³) relative to monohalogenated benzyl halide alternatives [10] facilitate purification of intermediates by fractional distillation, a key process consideration for kilogram-scale production of development candidates entering field-trial supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-chloro-2-(chloromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.